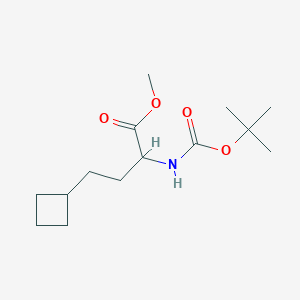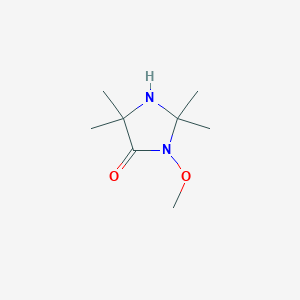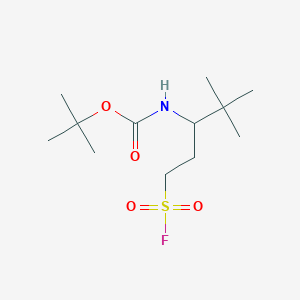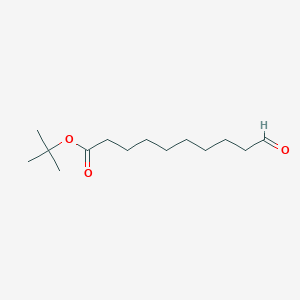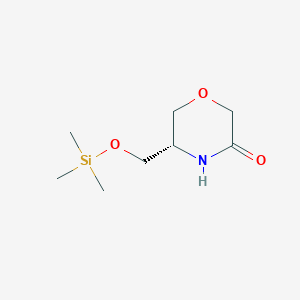
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one is a chemical compound that belongs to the class of morpholinones. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound also features a trimethylsilyl group, which is a silicon atom bonded to three methyl groups and an oxygen atom. This unique structure imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with an epoxide or a diol under acidic or basic conditions.
Introduction of the Trimethylsilyl Group: The next step involves the introduction of the trimethylsilyl group. This is usually done by reacting the morpholine derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.
科学研究应用
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It serves as a probe or reagent in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of (S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one involves its interaction with molecular targets such as enzymes, receptors, or proteins. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific pathways.
相似化合物的比较
Similar Compounds
®-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one: The enantiomer of the compound with similar chemical properties but different biological activity.
5-(((Trimethylsilyl)oxy)methyl)morpholine: Lacks the ketone group, resulting in different reactivity and applications.
5-(((Trimethylsilyl)oxy)methyl)pyrrolidin-2-one: Contains a pyrrolidine ring instead of a morpholine ring, leading to distinct chemical behavior.
Uniqueness
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one is unique due to its specific stereochemistry and the presence of both the morpholine ring and the trimethylsilyl group. This combination imparts unique reactivity and biological activity, making it valuable in various scientific and industrial applications.
属性
分子式 |
C8H17NO3Si |
|---|---|
分子量 |
203.31 g/mol |
IUPAC 名称 |
(5S)-5-(trimethylsilyloxymethyl)morpholin-3-one |
InChI |
InChI=1S/C8H17NO3Si/c1-13(2,3)12-5-7-4-11-6-8(10)9-7/h7H,4-6H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChI 键 |
BYZJAWHRYHZHNS-ZETCQYMHSA-N |
手性 SMILES |
C[Si](C)(C)OC[C@@H]1COCC(=O)N1 |
规范 SMILES |
C[Si](C)(C)OCC1COCC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





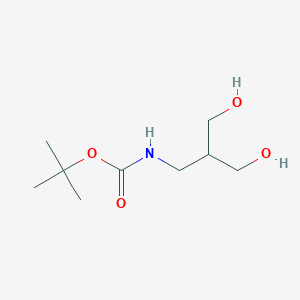
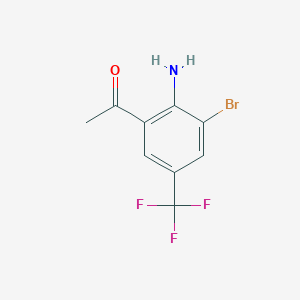
![13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12949474.png)


